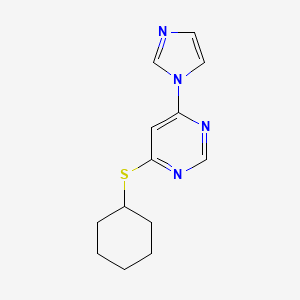![molecular formula C13H15N3O B7591784 N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAA and has been synthesized using different methods.
科学的研究の応用
MPAA has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. MPAA has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, MPAA has been studied for its potential use as a diagnostic tool for cancer.
作用機序
The mechanism of action of MPAA is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. MPAA has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MPAA has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MPAA has also been shown to induce apoptosis in cancer cells by inhibiting their growth and proliferation. Furthermore, MPAA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MPAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. MPAA is also stable under normal laboratory conditions. However, one limitation of using MPAA in lab experiments is its potential toxicity. Therefore, proper safety precautions should be taken when handling this compound.
将来の方向性
There are several future directions related to MPAA. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use as a diagnostic tool for cancer. Furthermore, future studies could focus on optimizing the synthesis method of MPAA and investigating its potential applications in other fields of scientific research.
Conclusion:
In conclusion, MPAA is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MPAA has the potential to contribute significantly to the advancement of scientific research in the future.
合成法
The synthesis of MPAA has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-methylpyrazole and 3-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with an amine such as methylamine to obtain MPAA. Other methods involve the use of different starting materials and reagents.
特性
IUPAC Name |
N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-7-14-16(8-10)9-12-4-3-5-13(6-12)15-11(2)17/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVWYFIRDSOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)
![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)